molecular formula C19H24N6O2 B6467603 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine CAS No. 2640949-29-5

9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6467603
CAS No.: 2640949-29-5
M. Wt: 368.4 g/mol
InChI Key: WULONTQHYLEBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a purine derivative with a 2-methoxyethyl substituent at the N-9 position and a 4-(2-methoxyphenyl)piperazinyl group at the C-6 position. The methoxy groups in its structure may enhance solubility and modulate receptor interactions compared to more lipophilic analogs.

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-26-12-11-25-14-22-17-18(20-13-21-19(17)25)24-9-7-23(8-10-24)15-5-3-4-6-16(15)27-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULONTQHYLEBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes alkylation with 2-methoxyethyl halide under basic conditions to introduce the methoxyethyl group. The resulting intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the N-9 Position

The N-9 position in purine derivatives significantly influences pharmacokinetics and target engagement. Below is a comparison of substituents at this position:

Compound Name N-9 Substituent Key Properties/Activities Reference
Target Compound 2-Methoxyethyl Enhanced solubility, potential CNS activity
PP17 () sec-Butyl Anticancer activity (G2/M phase arrest)
Compound 17 () 4-Chlorophenyl High purity (>99% HPLC), sulfonyl group
Compound 37 () Tetrahydro-2H-pyran-4-yl Moderate yield (68%), lipophilic

Key Observations :

  • Lipophilic N-9 substituents, such as chlorophenyl, correlate with higher HPLC retention times and purity but may reduce aqueous solubility .

Substituent Variations at the C-6 Piperazinyl Group

The C-6 piperazinyl moiety is critical for receptor binding. The target compound features a 2-methoxyphenyl group, while analogs exhibit diverse substituents:

Compound Name C-6 Substituent Molecular Weight Activity Notes Reference
Target Compound 4-(2-Methoxyphenyl)piperazinyl ~437.4 (calc.) Potential serotonin/dopamine modulation
Compound 35 () 3,3-Dimethylbutanoyl 523.5 High purity (>99% HPLC)
Compound 17 () (2-Methoxyethyl)sulfonyl 547.3 High yield (63%), sulfonyl group
Compound 48 () Pyrrolidin-1-ylcarbonyl 522.2 Moderate anticancer activity

Key Observations :

  • Sulfonyl-containing analogs (e.g., Compound 17) exhibit high purity and stability but may face metabolic challenges due to sulfone oxidation .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters:

Property Target Compound PP17 () Compound 17 ()
Molecular Weight ~437.4 524.3 547.3
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~2.1 (moderate)
HPLC Purity Data unavailable >99% 99%
Reported Activity Not yet reported Apoptosis induction (MCF-7) Cannabidiol analog

Key Insights :

  • The target compound’s predicted logP (~2.5) suggests favorable membrane permeability compared to highly lipophilic analogs like PP16.
  • Structural analogs with sulfonyl or acyl groups demonstrate high purity and yield, but their therapeutic focus varies (e.g., anticancer vs. neurological targets) .

Optimization Challenges :

  • Balancing electron-donating (methoxy) and withdrawing (purine core) groups to optimize reactivity.
  • Ensuring regioselectivity at N-9, avoiding competing reactions at N-7 or N-3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.